N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide

Catalog No.
S2908121
CAS No.
391868-65-8
M.F
C19H14N6O4S3
M. Wt
486.54
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)th...

CAS Number

391868-65-8

Product Name

N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide

IUPAC Name

N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide

Molecular Formula

C19H14N6O4S3

Molecular Weight

486.54

InChI

InChI=1S/C19H14N6O4S3/c1-10-11(5-4-7-13(10)25(28)29)16(27)22-18-23-24-19(32-18)30-9-15(26)21-17-20-12-6-2-3-8-14(12)31-17/h2-8H,9H2,1H3,(H,20,21,26)(H,22,23,27)

InChI Key

JTZGLARYSWUILG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC4=CC=CC=C4S3

Solubility

not available

N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide) is a complex organic compound that features multiple heterocyclic structures, including benzo[d]thiazole, thiadiazole, and nitrobenzamide moieties. This compound exhibits significant structural diversity, which contributes to its potential biological activities. The presence of the benzo[d]thiazole and thiadiazole rings suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry.

Typical of amides and thiazoles. Key reactions may include:

  • Nucleophilic substitutions: The thioether and amine functionalities can participate in nucleophilic attacks, leading to the formation of new compounds.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Reduction reactions: The nitro group may be reduced to an amine or hydroxyl group, altering its biological activity.

Preliminary studies indicate that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial properties: Compounds containing benzo[d]thiazole and thiadiazole moieties have shown effectiveness against various bacterial strains.
  • Anticancer activity: Some derivatives have been reported to inhibit cancer cell proliferation in vitro.
  • Antiviral effects: Certain thiazole derivatives have been noted for their ability to inhibit viral replication.

The synthesis of N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide typically involves several steps:

  • Formation of the benzo[d]thiazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as 2-amino-thiophenols.
  • Synthesis of the thiadiazole moiety: This often involves the reaction of hydrazine derivatives with carbon disulfide followed by cyclization.
  • Coupling reactions: The final compound can be synthesized via coupling reactions between the thiadiazole and benzamide components, often facilitated by activating agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).

The unique structure of this compound suggests several potential applications:

  • Pharmaceutical development: Given its potential biological activities, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Research tool: It can be used in studies exploring the mechanisms of action of thiazole-containing compounds in biological systems.

Interaction studies involving this compound could focus on:

  • Protein binding assays: To determine how well the compound binds to target proteins associated with disease processes.
  • Enzyme inhibition assays: To assess its potential as an inhibitor for enzymes involved in bacterial or cancer cell metabolism.

Several compounds share structural similarities with N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide. Here are a few notable examples:

Compound NameStructureBiological Activity
2-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamideContains nitro and thiazole groupsAntiviral activity against hepatitis B and C viruses
N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamideFeatures benzothiazole and biphenylAnticancer properties
5-Nitro-N-(5-methylthiazolyl)benzamideContains thiazole and nitro groupsAntimicrobial activity

Uniqueness

The uniqueness of N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide lies in its combination of multiple pharmacophores (benzo[d]thiazole, thiadiazole, and nitrobenzamide), which may enhance its biological activity compared to simpler derivatives. Its complex structure could allow for diverse interactions within biological systems, potentially leading to novel therapeutic applications.

XLogP3

4.3

Dates

Modify: 2023-08-17

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